molecular formula C21H21NO4 B15006595 3-[1,5-bis(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1,5-bis(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B15006595
M. Wt: 351.4 g/mol
InChI Key: KCKKZFQOSBHQKV-UHFFFAOYSA-N
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Description

3-[1,5-bis(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid is a complex organic compound characterized by the presence of a pyrrole ring substituted with two 4-methoxyphenyl groups and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1,5-bis(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactionsThe final step involves the addition of the propanoic acid group through a Friedel-Crafts acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium on carbon (Pd/C) and solvents like dimethylacetamide are often employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

3-[1,5-bis(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted aromatic and pyrrole compounds .

Scientific Research Applications

3-[1,5-bis(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-[1,5-bis(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1,5-bis(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to its dual methoxyphenyl substitution on the pyrrole ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various research applications .

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

3-[1,5-bis(4-methoxyphenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C21H21NO4/c1-25-18-9-3-15(4-10-18)20-13-7-17(8-14-21(23)24)22(20)16-5-11-19(26-2)12-6-16/h3-7,9-13H,8,14H2,1-2H3,(H,23,24)

InChI Key

KCKKZFQOSBHQKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)OC)CCC(=O)O

Origin of Product

United States

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